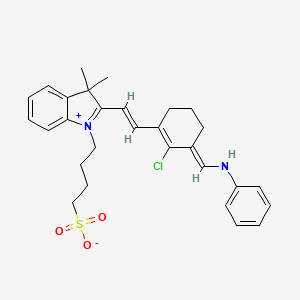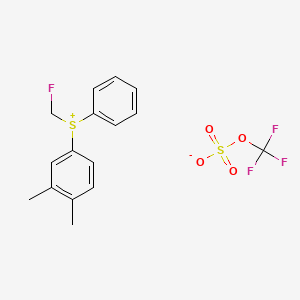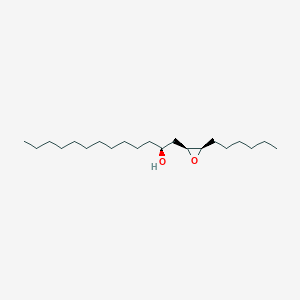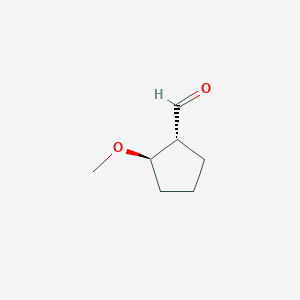![molecular formula C21H23ClN2O2S B11827168 N-[(9R,9aR)-6-chloro-9a-(prop-2-en-1-yl)-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B11827168.png)
N-[(9R,9aR)-6-chloro-9a-(prop-2-en-1-yl)-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-yl]-4-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(9R,9aR)-6-chloro-9a-(prop-2-en-1-yl)-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-yl]-4-methylbenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-substituted benzo[b]pyrrolizin core and a sulfonamide group, which may contribute to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(9R,9aR)-6-chloro-9a-(prop-2-en-1-yl)-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-yl]-4-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[b]pyrrolizin core, followed by the introduction of the chloro and prop-2-en-1-yl substituents. The final step involves the sulfonation of the aromatic ring to introduce the sulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, can further enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(9R,9aR)-6-chloro-9a-(prop-2-en-1-yl)-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-yl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-[(9R,9aR)-6-chloro-9a-(prop-2-en-1-yl)-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-yl]-4-methylbenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes, such as enzyme inhibition or protein-ligand interactions.
Industry: The compound’s unique properties may be exploited in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of N-[(9R,9aR)-6-chloro-9a-(prop-2-en-1-yl)-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-yl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group may form hydrogen bonds with active site residues, while the chloro and prop-2-en-1-yl substituents may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-[(9R,9aR)-6-chloro-9a-(prop-2-en-1-yl)-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-yl]-4-methylbenzene-1-sulfonamide: This compound is unique due to its specific substituents and sulfonamide group.
Other Sulfonamides: Compounds with similar sulfonamide groups but different core structures or substituents.
Benzo[b]pyrrolizin Derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of a chloro-substituted benzo[b]pyrrolizin core and a sulfonamide group, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C21H23ClN2O2S |
|---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
N-[(3aR,4R)-7-chloro-3a-prop-2-enyl-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H23ClN2O2S/c1-3-11-21-12-4-13-24(21)19-14-16(22)7-10-18(19)20(21)23-27(25,26)17-8-5-15(2)6-9-17/h3,5-10,14,20,23H,1,4,11-13H2,2H3/t20-,21+/m1/s1 |
InChI Key |
YCVNRQHLIAHNEP-RTWAWAEBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2C3=C(C=C(C=C3)Cl)N4[C@]2(CCC4)CC=C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2C3=C(C=C(C=C3)Cl)N4C2(CCC4)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![A)-6-Propylergolin-8-yl]methyl]thio]acetic Acid](/img/structure/B11827086.png)
![(6-Benzoyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B11827098.png)


![(2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-7a-{[(4-methylphenyl)sulfanyl]methyl}-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11827114.png)
![(3aR,4R,5R,6aS)-5-((tetrahydro-2H-pyran-2-yl)oxy)-4-((3R,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B11827118.png)


![2-Bromo-1-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]ethanone](/img/structure/B11827124.png)
![tert-Butyl 4-(3-bromo-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B11827127.png)
![N,N-diethylethanamine;(2S,5R,6R)-6-[[(2R)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B11827132.png)
![Tert-butyl 4-chloro-2-(pyridin-4-YL)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B11827139.png)
![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B11827145.png)

